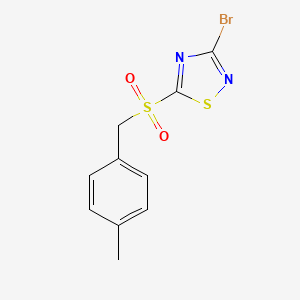

3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole

Description

BenchChem offers high-quality 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-5-[(4-methylphenyl)methylsulfonyl]-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2S2/c1-7-2-4-8(5-3-7)6-17(14,15)10-12-9(11)13-16-10/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCJRZBPWVUUTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)C2=NC(=NS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375720 | |

| Record name | 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494763-25-6 | |

| Record name | 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole

Abstract: This technical guide provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and potential applications of the novel compound, 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole. As a molecule combining the reactive functionalities of a brominated 1,2,4-thiadiazole and a 4-methylbenzylsulfonyl group, this compound is of significant interest to researchers in medicinal chemistry and drug development. This document synthesizes information from related chemical structures and established synthetic methodologies to offer a foundational understanding for scientists exploring this and similar molecular scaffolds.

Introduction: A Molecule of Synthetic Potential

The 1,2,4-thiadiazole ring is a key heterocyclic motif found in a variety of biologically active compounds, exhibiting a wide range of pharmacological activities.[1] The introduction of a bromine atom at the 3-position and a sulfonyl group at the 5-position creates a highly functionalized and reactive scaffold. Specifically, the bromine atom can serve as a handle for further synthetic modifications through cross-coupling reactions, while the sulfonyl group can influence the molecule's electronic properties and potential as a bioactive agent.[2] The 4-methylbenzyl moiety may also contribute to interactions with biological targets.

This guide provides a theoretical yet expert-grounded exploration of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole, a compound for which detailed experimental data is not yet publicly available. The information presented herein is based on established principles of organic chemistry and data from analogous structures.

Predicted Physicochemical Properties

The physicochemical properties of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole have been estimated based on its constituent parts and related molecules. These predicted values provide a useful starting point for experimental design and handling of the compound.

| Property | Predicted Value | Rationale & References |

| Molecular Formula | C₁₀H₈BrN₃O₂S₂ | Based on structural components. |

| Molecular Weight | 362.22 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Similar sulfonyl-containing heterocyclic compounds are typically solids at room temperature. |

| Melting Point | 120-140 °C (estimated) | The melting point is likely elevated due to the presence of the sulfonyl group and the aromatic rings, increasing crystal lattice energy. For comparison, 4-methylbenzylsulfonyl chloride has a melting point of 76-80 °C. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetonitrile); sparingly soluble in non-polar solvents (e.g., hexanes); likely insoluble in water. | The polar sulfonyl group and thiadiazole ring suggest solubility in polar organic solvents, while the overall size and aromatic character would limit water solubility. |

| Stability | Expected to be stable under standard laboratory conditions. May be sensitive to strong nucleophiles and reducing agents due to the reactive C-Br bond. | Bromo-heterocycles can undergo nucleophilic substitution, and the sulfonyl group can be a target for certain reagents.[3] |

Proposed Synthetic Pathway

A plausible and efficient synthesis of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole can be envisioned through a two-step process starting from commercially available precursors. The proposed workflow is illustrated below.

Figure 1: Proposed synthetic workflow for 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Bromo-5-chloro-1,2,4-thiadiazole (Intermediate)

This intermediate is a known compound and can be synthesized via several routes.[4][5][6] One common approach involves the reaction of perchloromethyl mercaptan with ammonia and subsequent halogenation. For the purpose of this guide, we will assume the availability of this starting material.

Step 2: Synthesis of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole

This step involves a nucleophilic aromatic substitution reaction. The chlorine atom at the 5-position of the thiadiazole ring is expected to be more labile than the bromine at the 3-position, allowing for selective substitution.

-

Preparation of the Nucleophile: In a round-bottom flask, dissolve 4-methylbenzylthiol in a suitable aprotic polar solvent such as acetonitrile or DMF. Cool the solution in an ice bath.

-

Formation of the Thiolate: Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), portion-wise to the solution of 4-methylbenzylthiol to generate the corresponding thiolate anion. Stir the mixture at 0 °C for 30 minutes.

-

Nucleophilic Substitution: To the solution of the thiolate, add a solution of 3-Bromo-5-chloro-1,2,4-thiadiazole in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Oxidation: Upon completion of the substitution reaction, the resulting thioether can be oxidized to the sulfone. Cool the reaction mixture in an ice bath and add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, portion-wise. Stir the reaction at room temperature until the oxidation is complete, as monitored by TLC.

-

Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Predicted Reactivity and Potential Applications

The chemical reactivity of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole is dictated by its key functional groups.

Figure 2: Key reactive sites and potential transformations of the target molecule.

-

The C-Br Bond: The bromine atom at the 3-position is a prime site for post-synthetic modification. It is expected to readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[2] This allows for the introduction of a wide range of substituents, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.

-

The Sulfonyl Group: The electron-withdrawing nature of the sulfonyl group activates the thiadiazole ring towards nucleophilic attack, although the ring itself is generally stable.[1] The sulfonyl moiety is a common pharmacophore and can participate in hydrogen bonding and other non-covalent interactions with biological targets.[7]

-

Potential as a Bioactive Compound: The 1,2,4-thiadiazole nucleus is present in numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9] The combination of this heterocyclic core with a sulfonyl group and a modifiable bromine atom makes 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole a promising starting point for the development of novel therapeutic agents.

Spectroscopic Characterization (Predicted)

The structural elucidation of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole would rely on standard spectroscopic techniques. The expected key signals are outlined below.

| Technique | Predicted Key Signals |

| ¹H NMR | - A singlet corresponding to the benzylic protons (-CH₂-) around δ 4.5-5.0 ppm. - A singlet for the methyl protons (-CH₃) around δ 2.3-2.5 ppm. - A set of doublets in the aromatic region (δ 7.0-7.5 ppm) for the paradisubstituted benzene ring. |

| ¹³C NMR | - Signals for the two distinct carbons of the thiadiazole ring. - A signal for the benzylic carbon. - Signals for the aromatic carbons of the 4-methylbenzyl group. - A signal for the methyl carbon. |

| IR (Infrared) Spectroscopy | - Characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. - C=N stretching vibrations for the thiadiazole ring. - Aromatic C-H stretching vibrations. |

| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) and characteristic isotopic pattern for a compound containing one bromine atom (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio). - Fragmentation patterns corresponding to the loss of SO₂, the benzyl group, and other fragments. |

Conclusion

While 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole remains a molecule to be synthesized and characterized, this in-depth technical guide provides a solid theoretical foundation for its exploration. The proposed synthetic route is logical and based on well-established chemical transformations. The predicted properties and reactivity profile highlight its potential as a versatile building block in medicinal chemistry and materials science. Further experimental investigation is warranted to validate these predictions and unlock the full potential of this novel compound.

References

-

Manish, et al. "Synthesis of Some Novel 1,3,4-Thiadiazole Derivatives and Assessment of Their Inhibitory Action on Albumin Denaturation and Pro." Journal of Emerging Technologies and Innovative Research, 2023. [Link]

-

Siddiqui, N., et al. "Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles." PMC - NIH, 2012. [Link]

-

"Understanding the Application of 3-Bromo-5-chloro-1,2,4-thiadiazole in Synthesis." Xingrui Industry Co., Limited, 2024. [Link]

-

Wang, X., et al. "Novel 5-Sulfonyl-1,3,4-thiadiazole-Substituted Flavonoids as Potential Bactericides and Fungicides: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship Studies." PubMed, 2024. [Link]

-

Zikirina, E., et al. "Benzo[1,2-d:4,5-d′]bis([1][4][8]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity." ResearchGate, 2023. [Link]

- "Methods of preparing thiadiazoles.

-

"3-Bromo-5-chloro-1,2,4-thiadiazole." PubChem - NIH. [Link]

-

Al-Ghorbani, M., et al. "A convenient route for the synthesis of new thiadiazoles." ResearchGate, 2021. [Link]

-

Camí, G. E., et al. "Synthesis, growth and characterization of new 1, 3, 4-thiadiazole-5-(N-substituted)-sulfonamides crystals." ResearchGate, 2010. [Link]

-

"4-Methanesulfonylbenzene-1-sulfonyl chloride." PubChem. [Link]

-

"Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides." ACS Publications, 2014. [Link]

-

Zikirina, E., et al. "Benzo[1,2-d:4,5-d′]bis([1][4][8]thiadiazole) and Its Bromo Derivatives." PubMed Central, 2023. [Link]

-

"Product Class 11: 1,2,5-Thiadiazoles and Related Compounds." Science of Synthesis, 2004. [Link]

-

"Synthesis of 1,3,4-thiadiazoles." Organic Chemistry Portal. [Link]

-

"Benzenesulfonyl chloride, 4-methyl-." NIST WebBook. [Link]

-

"Synthesis of novel 5-amino-1,3,4-thiadiazole-2-sulfonamide containing acridine sulfonamide/carboxamide compounds and investigation of their inhibition effects on human carbonic anhydrase I, II, IV and VII." PubMed, 2020. [Link]

Sources

- 1. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 3-BROMO-5-CHLORO-1,2,4-THIADIAZOLE | 37159-60-7 [chemicalbook.com]

- 6. 3-Bromo-5-chloro-1,2,4-thiadiazole | C2BrClN2S | CID 2725053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. jetir.org [jetir.org]

- 9. Novel 5-Sulfonyl-1,3,4-thiadiazole-Substituted Flavonoids as Potential Bactericides and Fungicides: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole: Synthesis, Properties, and Therapeutic Potential

Introduction: The 1,2,4-Thiadiazole Core in Modern Drug Discovery

The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, which has emerged as a privileged pharmacophore in medicinal chemistry.[1][2] Its rigid structure, ability to participate in hydrogen bonding, and metabolic stability make it an attractive scaffold for designing novel therapeutic agents. Derivatives of 1,2,4-thiadiazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, anticonvulsant, and antimicrobial effects.[3][4]

The subject of this guide, 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole, combines this potent heterocyclic core with a sulfonyl linker and a substituted benzyl moiety. This unique combination of functional groups suggests a high potential for targeted biological activity, making it a compelling candidate for further investigation. The bromine atom at the 3-position offers a handle for further synthetic modification, while the 4-methylbenzylsulfonyl group can engage in specific interactions with biological targets.

Physicochemical and Structural Properties

The precise experimental data for 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole is not published. However, based on its constituent parts and data from closely related analogs like 3-Bromo-5-(4-fluorophenylsulfonyl)-1,2,4-thiadiazole, we can predict its key properties.[5]

| Property | Predicted Value | Rationale / Reference |

| Molecular Formula | C₁₀H₈BrN₃O₂S₂ | Calculated from structure |

| Molecular Weight | 349.22 g/mol | Calculated from structure |

| CAS Number | Not publicly available | - |

| Appearance | White to off-white solid | Typical for similar crystalline organic compounds |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in alcohols; insoluble in water | Common for aromatic sulfones |

| XLogP3 | ~3.5 | Estimated based on structural fragments |

| Hydrogen Bond Donors | 0 | No N-H or O-H groups |

| Hydrogen Bond Acceptors | 5 | 3 N atoms, 2 O atoms in sulfonyl |

Proposed Synthesis and Mechanistic Rationale

The synthesis of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole can be logically approached via a nucleophilic aromatic substitution (SNAr) reaction. The foundational logic for this pathway rests on the known reactivity of 5-halo-1,2,4-thiadiazoles. The carbon at the 5-position is electron-deficient and thus highly susceptible to attack by nucleophiles.

Our proposed precursor is the commercially available 3-Bromo-5-chloro-1,2,4-thiadiazole (CAS: 37159-60-7).[6][7] The chlorine atom at the 5-position is an excellent leaving group for this type of transformation. The nucleophile, sodium 4-methylbenzylsulfinate , can be readily prepared from the corresponding sulfonyl chloride.

The reaction proceeds via the addition of the sulfinate anion to the C5 carbon of the thiadiazole ring, forming a transient Meisenheimer complex. Subsequent elimination of the chloride ion re-aromatizes the ring to yield the final product. This method is efficient and provides a direct route to the target molecule.

Sources

- 1. Thiadiazoles - Wikipedia [en.wikipedia.org]

- 2. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. 3-Bromo-5-chloro-1,2,4-thiadiazole | C2BrClN2S | CID 2725053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

Unraveling the Mechanism of Action of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole: A Putative Kinase Inhibitor

An In-depth Technical Guide

Abstract

This technical guide delineates the prospective mechanism of action for the novel heterocyclic compound, 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole. Based on a comprehensive analysis of its structural motifs—the 1,2,4-thiadiazole core and the benzylsulfonyl group—we postulate that this molecule functions as a targeted inhibitor of intracellular signaling kinases. The 1,2,4-thiadiazole scaffold is a recognized pharmacophore in medicinal chemistry, known for its diverse biological activities, including antimicrobial and anticancer properties.[1][2] The incorporation of a sulfonyl group further suggests a potential for strong, directed interactions with enzymatic targets.[3][4] This document provides a structured, in-depth exploration of this hypothesized mechanism, supported by detailed experimental protocols for its validation, and is intended for researchers and professionals in the field of drug discovery and development.

Introduction to the Molecular Scaffold

The compound 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole, hereafter referred to as "Compound X," is a synthetic heterocyclic molecule featuring several key functional groups that imply significant biological potential. The core of Compound X is a 1,2,4-thiadiazole ring, a five-membered aromatic system containing sulfur and nitrogen atoms. This scaffold is present in a variety of biologically active compounds and is known for its chemical stability and ability to act as a bio-isosteric replacement for other functional groups in drug design.[5] Derivatives of the related 1,3,4-thiadiazole isomer have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant effects.[6][7][8]

The 1,2,4-thiadiazole ring in Compound X is substituted at the 3-position with a bromine atom and at the 5-position with a 4-methylbenzylsulfonyl group. The presence of the sulfonyl moiety is of particular interest, as this functional group is a cornerstone in the design of many therapeutic agents, in part due to its ability to form hydrogen bonds with biological targets.[3][4] Sulfonyl-containing compounds are known to act as inhibitors of a variety of enzymes.[3] The benzylsulfonyl portion of the molecule provides a degree of lipophilicity and conformational flexibility, which can be critical for fitting into the active sites of target proteins.

Postulated Mechanism of Action: Targeted Kinase Inhibition

Given the structural characteristics of Compound X, a plausible and compelling mechanism of action is the inhibition of protein kinases. Protein kinases are a large family of enzymes that play crucial roles in regulating a majority of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The heteroatoms within the thiadiazole ring can participate in key interactions with biological targets, including kinases that are integral to tumorigenesis.[6]

We hypothesize that Compound X acts as an ATP-competitive inhibitor of a specific protein kinase (e.g., a receptor tyrosine kinase or a downstream signaling kinase). In this model, the thiadiazole core could mimic the purine ring of ATP, while the benzylsulfonyl group occupies a hydrophobic pocket in the kinase's active site, leading to potent and selective inhibition. The bromine atom may further enhance binding affinity through halogen bonding.

Caption: Workflow for validating the mechanism of action.

Conclusion and Future Directions

This guide has outlined a scientifically rigorous, hypothesis-driven approach to elucidating the mechanism of action of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole. By postulating that this novel compound acts as a kinase inhibitor, we have provided a clear and actionable experimental plan for validation. The successful completion of these studies would not only confirm the molecular mechanism of Compound X but also provide a strong foundation for its further development as a potential therapeutic agent. Future work would involve lead optimization through structure-activity relationship (SAR) studies, in vivo efficacy testing in animal models, and comprehensive pharmacokinetic and toxicological profiling.

References

-

5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (n.d.). PubMed Central. [Link]

-

1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. (2022). Frontiers. [Link]

-

A review on the 1,3,4-Thiadiazole as Anticancer Activity. (n.d.). bepls. [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. (2022). PubMed Central. [Link]

-

Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. (2021). ResearchGate. [Link]

-

Some biologically active 1,2,4-thiadiazoles. (n.d.). ResearchGate. [Link]

-

Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. (2012). PubMed. [Link]

-

Sulfonylureas. (2023). StatPearls - NCBI Bookshelf. [Link]

-

N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. (2023). PubMed Central. [Link]

-

3-Substituted Imidazo[1,2-d]-[5][6][7]thiadiazoles: A Novel Class of Factor XIIIa Inhibitors. (2005). ACS Publications. [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2022). MDPI. [Link]

-

Benzylsulfonyl Urea Derivatives in Medicine. (n.d.). Scribd. [Link]

-

Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. (2023). PubMed Central. [Link]

-

Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. (2024). Royal Society of Chemistry. [Link]

-

Sulfonylurea | chemical compound. (n.d.). Britannica. [Link]

-

Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. (2012). ResearchGate. [Link]

-

Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. (2011). Journal of Applied Pharmaceutical Science. [Link]

-

Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. (2022). PubMed Central. [Link]

-

(PDF) Pharmacologically relevant drug interactions of sulfonylurea antidiabetics with common herbs. (2018). ResearchGate. [Link]

-

Sulfonylureas - Mechanism of Action Animation | Anti - Diabetic Drugs | Pharmacology. (2023). YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. books.rsc.org [books.rsc.org]

- 3. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]

- 8. researchgate.net [researchgate.net]

Spectroscopic Elucidation of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of the novel heterocyclic compound, 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole. Designed for researchers and professionals in drug development and chemical sciences, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The interpretation of this data is grounded in established principles of spectroscopic analysis for thiadiazole and sulfonyl-containing compounds. Detailed, field-proven experimental protocols for acquiring such data are provided, ensuring a self-validating system for characterization.

Introduction: The Structural Significance of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole

The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, forming the core of a variety of pharmacologically active agents. The introduction of a bromine atom at the 3-position and a 4-methylbenzylsulfonyl group at the 5-position is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its biological activity. The sulfonyl group, in particular, is a key structural motif in numerous pharmaceutical compounds, valued for its ability to act as a hydrogen bond acceptor and its chemical stability.[1] Accurate structural confirmation through spectroscopic methods is the cornerstone of any chemical research and development program. This guide provides the foundational spectroscopic data and interpretation necessary to unequivocally identify and characterize 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole.

Molecular Structure and Predicted Spectroscopic Data

The structural formula of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole is presented below. The subsequent sections will detail the predicted spectroscopic data based on this structure.

Caption: Molecular structure of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to be relatively simple, showing signals only for the 4-methylbenzyl portion of the molecule, as the thiadiazole ring is fully substituted. The electron-withdrawing sulfonyl group will cause a downfield shift of the adjacent methylene protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 | Doublet (d) | 2H | H-2', H-6' (Aryl) |

| ~7.25 | Doublet (d) | 2H | H-3', H-5' (Aryl) |

| ~4.50 | Singlet (s) | 2H | -SO₂-CH₂ -Ar |

| ~2.38 | Singlet (s) | 3H | Ar-CH₃ |

Causality Behind Predictions: The chemical shifts are predicted based on analogous structures. For instance, the deshielding effect of the sulfonyl group on adjacent protons is well-documented.[2] The characteristic AA'BB' pattern of the para-substituted benzene ring is expected, presenting as two doublets.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum will provide insight into the carbon skeleton of the molecule. The carbons of the thiadiazole ring are expected at the downfield end of the spectrum due to the influence of the electronegative nitrogen and sulfur atoms.

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C-5 (Thiadiazole) |

| ~155 | C-3 (Thiadiazole) |

| ~144 | C-4' (Aryl) |

| ~131 | C-1' (Aryl) |

| ~129.5 | C-3', C-5' (Aryl) |

| ~129.0 | C-2', C-6' (Aryl) |

| ~60 | -SO₂-CH₂ -Ar |

| ~21 | Ar-CH₃ |

Causality Behind Predictions: The chemical shifts for the thiadiazole carbons are estimated from data on substituted 1,3,4-thiadiazoles, which show carbons in similar electronic environments.[3][4] The shifts for the 4-methylbenzyl group are based on known substituent effects.

Experimental Protocol: NMR Spectroscopy

Caption: Standard workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Data (KBr Pellet)

The IR spectrum will be dominated by strong absorptions from the sulfonyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (Aromatic) |

| ~2950-2850 | Weak | C-H stretching (Aliphatic CH₂ and CH₃) |

| ~1600, ~1480 | Medium | C=C and C=N stretching (Aromatic and Thiadiazole) |

| ~1340 | Strong | Asymmetric SO₂ stretching |

| ~1145 | Strong | Symmetric SO₂ stretching |

| ~820 | Strong | C-H out-of-plane bending (para-disubstituted) |

| ~750 | Medium | C-Br stretching |

Causality Behind Predictions: The most diagnostic peaks are the strong, sharp bands corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group, which are consistently found in the 1350-1300 cm⁻¹ and 1150-1120 cm⁻¹ regions, respectively.[1][5][6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial for correcting for atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern upon ionization.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

The molecular ion peak is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

| m/z (relative intensity) | Assignment |

| 351/353 (M⁺/M⁺+2) | Molecular ion (C₁₀H₉BrN₂O₂S₂) |

| 287/289 | [M - SO₂]⁺ |

| 196/198 | [C₂BrN₂S]⁺ (3-Bromo-1,2,4-thiadiazol-5-yl cation) |

| 155 | [C₈H₉O₂S]⁺ (4-methylbenzylsulfonyl cation) |

| 105 | [C₈H₉]⁺ (4-methylbenzyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion, from rearrangement of the benzyl fragment) |

Causality Behind Predictions: The fragmentation of sulfonyl compounds often proceeds via the loss of sulfur dioxide (SO₂), a stable neutral molecule.[7][8] Cleavage of the bonds flanking the sulfonyl group is also a major pathway. The formation of the tropylium ion (m/z 91) is a hallmark of compounds containing a benzyl moiety.

Proposed Fragmentation Pathway

Sources

Solubility and Stability Profile of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole: A Foundational Guide for Preclinical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The successful progression of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive framework for the characterization of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole , a novel heterocyclic compound. We will delve into the predicted physicochemical landscape of this molecule based on its constituent functional groups—the thiadiazole ring, the aryl sulfonyl moiety, and the bromine substituent. This theoretical grounding informs the detailed, field-proven experimental protocols provided herein for determining thermodynamic solubility and for establishing a robust stability profile through forced degradation studies. The objective is to equip researchers and drug development professionals with the necessary strategic and methodological tools to generate the high-quality data essential for formulation development, analytical method validation, and regulatory submissions.

Introduction to the Molecule: A Structural and Functional Overview

3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole is a multifaceted molecule featuring a 1,2,4-thiadiazole core. Thiadiazole isomers are five-membered aromatic rings containing sulfur and nitrogen atoms, a scaffold known for a wide spectrum of biological activities and for its role as a versatile ligand.[1] The 1,2,4-thiadiazole ring system is generally stable due to its aromatic character, though it can be susceptible to nucleophilic substitution, particularly at the 5-position.[1]

The molecule's key functional groups dictate its anticipated physicochemical behavior:

-

1,2,4-Thiadiazole Ring: This aromatic heterocycle contributes to the molecule's overall planarity and potential for π-π stacking interactions. The presence of multiple heteroatoms allows for hydrogen bond acceptance, which can influence solubility in polar solvents.[1]

-

Aryl Sulfonyl Group (-SO₂-): The strongly electron-withdrawing sulfonyl group significantly impacts the electronic properties of the molecule. It is a polar moiety capable of acting as a hydrogen bond acceptor, which may enhance solubility in polar media.

-

4-Methylbenzyl Group: This substituent introduces a significant hydrophobic character, which will likely limit aqueous solubility. It provides a non-polar surface area that will favor dissolution in organic solvents.

-

Bromo Substituent: The bromine atom at the 3-position is an electron-withdrawing group that also adds to the molecular weight and lipophilicity. The C-Br bond can be a potential site for photolytic or other forms of degradation.

A comprehensive understanding of these structural components is the first step in designing a logical and efficient characterization plan.

Part I: Comprehensive Solubility Profiling

Solubility is a critical determinant of a drug's bioavailability and developability. A distinction must be made between kinetic and thermodynamic solubility, as both provide crucial, albeit different, insights for drug development.[2] This section outlines a systematic approach to fully characterize the solubility of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole.

Experimental Strategy: A Tiered Approach

A tiered workflow ensures that resources are used efficiently, starting with rapid, small-scale assessments and progressing to more definitive, resource-intensive methods.

Caption: Tiered workflow for solubility characterization.

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

The saturation shake-flask method is the gold standard for determining thermodynamic solubility, representing the true equilibrium between the dissolved and solid states of the compound.[3][4]

Objective: To determine the equilibrium solubility of the target compound in various pharmaceutically relevant media.

Methodology:

-

Preparation: Add an excess amount of solid 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole to a series of glass vials, each containing a precisely measured volume of a specific solvent (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, water, ethanol, propylene glycol). The excess solid is crucial to ensure saturation is reached.[3]

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (e.g., 24 to 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[4]

-

Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifuge or filter the aliquot (using a filter compatible with the solvent) to remove all undissolved solids.

-

Quantification: Dilute the clear supernatant with a suitable mobile phase to a concentration within the calibrated range of a pre-validated analytical method. Quantify the concentration of the dissolved compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV). The use of HPLC is advantageous as it can simultaneously detect any potential degradation that may have occurred during the experiment.[3]

-

pH Verification: For aqueous buffers, measure the final pH of the suspension to ensure it has not shifted significantly due to the properties of the compound.[3]

Data Presentation: Summarizing Solubility

All quantitative solubility data should be compiled into a clear, concise table.

| Solvent/Medium | pH (Initial) | pH (Final) | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |

| 0.1 N HCl | 1.2 | 25 | |||

| Acetate Buffer | 4.5 | 25 | |||

| Phosphate Buffer | 6.8 | 25 | |||

| Purified Water | ~7.0 | 25 | |||

| Ethanol | N/A | N/A | 25 | ||

| Propylene Glycol | N/A | N/A | 25 | ||

| 50:50 PEG:Water | N/A | N/A | 25 |

Part II: Stability Assessment and Forced Degradation Studies

A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[5] Forced degradation studies are the cornerstone of developing such methods, providing critical insights into the intrinsic stability of a molecule.[6]

Strategy: Probing for Molecular Liabilities

The goal of forced degradation is to intentionally stress the molecule under various conditions to generate potential degradants.[6] This process helps to establish degradation pathways, identify likely degradation products, and demonstrate the specificity of the analytical method. An industry-accepted target is to achieve 5-20% degradation of the API.[6]

Caption: Core conditions for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

Developing a robust, stability-indicating HPLC method is a prerequisite for accurate stability assessment.[7][8][9]

Objective: To develop an HPLC method capable of separating 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole from all process impurities and degradation products.

Methodology:

-

Column Selection: Start with a versatile, high-purity C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). This is generally a good starting point for small molecules of intermediate polarity.[8]

-

Mobile Phase Scouting:

-

Aqueous Phase (A): 0.1% Formic Acid or Phosphoric Acid in Water. The acidic pH helps to produce sharp peaks for many compounds.

-

Organic Phase (B): Acetonitrile or Methanol. Acetonitrile often provides better resolution and lower backpressure.

-

-

Gradient Optimization: Develop a gradient elution method to ensure that both early-eluting polar degradants and late-eluting non-polar species are resolved from the parent peak. A typical starting gradient might be 10-95% B over 20 minutes.[7][8]

-

Detection: Use a photodiode array (PDA) or diode array detector (DAD) to monitor at multiple wavelengths. This allows for the determination of the optimal detection wavelength for the parent compound and helps in assessing peak purity.

-

Method Stressing: Analyze samples from preliminary forced degradation experiments. The goal is to achieve baseline separation between the parent peak and all major degradant peaks. If co-elution occurs, adjust the mobile phase pH, organic modifier, or switch to a column with a different selectivity (e.g., Phenyl-Hexyl, Polar-Embedded).[8]

Protocol 3: Execution of Forced Degradation Studies

Objective: To investigate the intrinsic stability of the drug substance under various stress conditions as mandated by regulatory guidelines.[10]

Methodology:

-

Sample Preparation: Prepare solutions of the API in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL). A control sample, protected from stress, should be analyzed alongside the stressed samples.

-

Acid Hydrolysis:

-

Mix the API solution with 0.1 N HCl.

-

Heat at a controlled temperature (e.g., 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of base, dilute, and analyze by HPLC.

-

-

Base Hydrolysis:

-

Mix the API solution with 0.1 N NaOH.

-

Keep at room temperature or slightly elevated temperature, monitoring at shorter time intervals initially, as base hydrolysis can be rapid.

-

At each time point, withdraw an aliquot, neutralize with an equivalent amount of acid, dilute, and analyze.

-

-

Oxidative Degradation:

-

Mix the API solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep at room temperature and monitor over time (e.g., up to 24 hours).

-

Analyze aliquots directly after dilution.

-

-

Thermal Degradation:

-

Solution: Heat the API solution at a high temperature (e.g., 80 °C).

-

Solid State: Place the solid API powder in a controlled temperature oven (e.g., 80 °C).

-

Analyze samples at various time points.

-

-

Photostability:

-

Expose both the solid API and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the exposed and control samples.

-

Data Presentation: Summarizing Degradation

Results should be tabulated to clearly show the extent of degradation under each condition.

| Stress Condition | Parameters | Time | % Assay of Parent Compound | % Degradation | Number of Degradants | Observations (e.g., Peak Area of Major Degradant) |

| Acid Hydrolysis | 0.1 N HCl, 80°C | 24h | ||||

| Base Hydrolysis | 0.1 N NaOH, 40°C | 8h | ||||

| Oxidation | 3% H₂O₂, RT | 24h | ||||

| Thermal (Solid) | 80°C | 72h | ||||

| Photolytic (Solid) | ICH Q1B | - |

Conclusion and Recommendations

This technical guide outlines a robust, systematic framework for the comprehensive evaluation of the solubility and stability of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole. Based on its chemical structure, the compound is predicted to be a poorly water-soluble molecule with a preference for organic or mixed solvent systems. The presence of the sulfonyl and thiadiazole moieties suggests potential liabilities under strongly hydrolytic conditions, which must be confirmed experimentally.

Executing the detailed protocols within this guide will generate a foundational dataset that is indispensable for:

-

Formulation Scientists: Guiding the selection of appropriate excipients and vehicle systems for both preclinical and clinical formulations.

-

Analytical Chemists: Supporting the validation of a specific, stability-indicating HPLC method for quality control and release testing.

-

Regulatory Affairs: Providing essential data for inclusion in Investigational New Drug (IND) and subsequent regulatory filings.

A thorough and early understanding of these core physicochemical properties is paramount to mitigating risks, accelerating timelines, and ultimately increasing the probability of success in the complex journey of drug development.

References

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Development of Stability‑Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1).

- Stability Indicating HPLC Method Development: A Review. IRJPMS.

- Stability Indicating HPLC Method Development –A Review. IJTSRD.

- Method Development & Validation (Stability-Indic

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classific

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs.

- Annex 4: Guideline on the Biopharmaceutics Classification System-based biowaiver.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.

- SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIV

- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Semantic Scholar.

- Forced Degradation in Pharmaceuticals – A Regulatory Upd

- Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.

- Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.

- Thiadiazoles and Their Properties. ISRES.

- Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.

Sources

- 1. isres.org [isres.org]

- 2. pharmatutor.org [pharmatutor.org]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. who.int [who.int]

- 5. irjpms.com [irjpms.com]

- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]

- 10. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

A Technical Guide to the Potential Biological Activity of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole

Executive Summary

This document provides an in-depth technical analysis of the potential biological activities of the novel heterocyclic compound, 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole. As specific experimental data for this molecule is not yet publicly available, this guide synthesizes information from established pharmacological profiles of its constituent chemical moieties: the 1,2,4-thiadiazole core, the benzylsulfonyl group, and the bromo substituent. Our analysis suggests that this compound is a promising candidate for investigation, primarily as an anticancer agent, with potential mechanisms involving kinase inhibition. Secondary activities as a targeted enzyme inhibitor and an antimicrobial agent are also explored. This whitepaper outlines a logical research and development workflow, including detailed protocols for initial in vitro screening, to guide drug development professionals in evaluating its therapeutic potential.

Introduction and Molecular Scaffolding

In the landscape of medicinal chemistry, the rational design of novel therapeutic agents often involves the strategic combination of pharmacologically active scaffolds. The compound 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole is a prime example of such a design, integrating three key structural features known to confer significant biological activity.

-

The 1,2,4-Thiadiazole Core: This five-membered heterocyclic ring is a "privileged structure" in drug discovery. Its mesoionic character allows it to cross cellular membranes effectively, and it serves as a versatile scaffold for a wide array of therapeutic agents[1][2]. Derivatives of 1,2,4-thiadiazole have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting activities[3][4][5][6].

-

The Benzylsulfonyl Moiety: The sulfonyl and sulfonamide groups are cornerstones of modern pharmaceuticals, most famously represented by the "sulfa drugs"[7]. This functional group is a key component in drugs with antibacterial, anti-inflammatory, and diuretic properties[8]. The benzylsulfonyl group, in particular, is utilized to construct complex molecular architectures and can play a crucial role in binding to target proteins, such as the active sites of kinases[8][9].

-

The Bromo Substituent: Halogenation is a common and effective strategy in drug design to modulate a molecule's physicochemical properties. The bromine atom at the 3-position of the thiadiazole ring can enhance lipophilicity, improve metabolic stability, and form halogen bonds with biological targets, often leading to increased binding affinity and potency[10][11].

This guide will dissect the potential of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole by examining the established activities of these components, proposing primary and secondary biological hypotheses, and providing robust experimental workflows for validation.

Pharmacological Landscape of Constituent Moieties

A comprehensive review of the literature reveals a strong precedent for biological activity arising from each of the molecule's core components.

The 1,2,4-Thiadiazole Scaffold: A Hub of Activity

The 1,2,4-thiadiazole nucleus is a recurring motif in compounds with significant therapeutic effects. Its derivatives are widely studied and have shown efficacy in multiple domains:

-

Anticancer Activity: This is one of the most prominent activities associated with the thiadiazole core. Derivatives have shown cytotoxicity against a wide range of human cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), colon (Colo205), and prostate (DU-145) cancers[12][13][14]. The mechanisms are often multifactorial, including the inhibition of critical enzymes like protein kinases and aromatase, or the induction of apoptosis[15][16][17].

-

Enzyme Inhibition: Thiadiazole-containing compounds are effective inhibitors of various enzymes. They have been developed as inhibitors for carbonic anhydrases, cyclooxygenases (COX), and various kinases, including c-Src/Abl tyrosine kinase and VEGFR-2, making them valuable for treating a range of diseases from glaucoma to cancer[16][18][19].

-

Antimicrobial Properties: The thiadiazole ring is present in several antimicrobial agents. It forms the basis for compounds with antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal agents[3][20][21].

The Benzylsulfonyl Group: A Driver of Potency

The benzylsulfonyl moiety provides a critical sulfonyl group, which is highly electrophilic and capable of forming strong interactions with biological targets[22].

-

Pharmaceutical Relevance: This group is indispensable for the synthesis of sulfonamide-based drugs, known for their antibacterial, anti-inflammatory, and diuretic effects[8].

-

Role in Anticancer Therapy: Sulfonamide and sulfonyl-containing compounds have been successfully developed as anticancer agents. They are often designed to inhibit specific enzymes crucial for cancer cell survival, such as protein kinases and carbonic anhydrases[7][9]. For instance, certain N-Benzyl Sulfonamides have shown selective activity toward pancreatic cancer cell lines[9].

Hypothesized Biological Activities and Mechanistic Pathways

By synthesizing the evidence from its structural components, we can formulate clear, testable hypotheses for the primary biological activities of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole.

Primary Hypothesis: Potent Anticancer Agent via Kinase Inhibition

The convergence of a proven anticancer scaffold (1,2,4-thiadiazole) and a group known for kinase interaction (benzylsulfonyl) strongly suggests a primary role as an anticancer agent. Many 1,3,4-thiadiazole derivatives have been investigated as inhibitors of kinases like Bcr-Abl, VEGFR-2, and Akt, which are critical for cancer cell proliferation and survival[16][18][23]. The benzylsulfonyl group can anchor the molecule within the ATP-binding pocket of a kinase, while the thiadiazole core and its substituents provide further interactions to enhance potency and selectivity.

Caption: Hypothetical mechanism of kinase inhibition.

Secondary Hypotheses

-

Broad-Spectrum Enzyme Inhibition: Beyond kinases, the compound's structure suggests potential inhibitory activity against other enzyme classes, such as carbonic anhydrases or cyclooxygenases, which are common targets for thiadiazole and sulfonamide derivatives[19].

-

Antimicrobial Activity: Given the historical success of both thiadiazoles and sulfa drugs as antimicrobials, this compound warrants screening against a panel of pathogenic bacteria and fungi[5][21].

Proposed Research & Development Workflow

A systematic and logical workflow is essential to efficiently evaluate the potential of this novel compound. The following workflow is proposed as a robust starting point for any drug development program.

Caption: Proposed Research and Development Workflow.

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

Objective: To determine the cytotoxic effect of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole on various human cancer cell lines and to calculate the half-maximal inhibitory concentration (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, K562) and a non-cancerous control line (e.g., NIH3T3)[15].

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).

-

3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole (Test Compound).

-

Dimethyl sulfoxide (DMSO, sterile).

-

MTT solution (5 mg/mL in sterile PBS).

-

96-well cell culture plates.

-

Multi-channel pipette, incubator (37°C, 5% CO₂), microplate reader.

Methodology:

-

Cell Seeding:

-

Culture the selected cell lines to ~80% confluency.

-

Harvest cells using trypsin and perform a cell count.

-

Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well. The optimal density should be determined empirically to ensure cells are in the logarithmic growth phase at the end of the experiment.

-

Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of the Test Compound and Positive Control in DMSO.

-

Perform serial dilutions of the stock solution in a complete growth medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

-

Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium only (blank), cells with medium containing 0.5% DMSO (vehicle control), and cells treated with the Positive Control.

-

Incubate for 48 hours at 37°C, 5% CO₂.

-

-

MTT Addition and Incubation:

-

After 48 hours, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for an additional 3-4 hours. The rationale is to allow sufficient time for viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

-

Plot the % Viability against the logarithm of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

-

Experimental Protocol: Kinase Inhibition Assay (VEGFR-2 Example)

Objective: To determine if 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole can directly inhibit the enzymatic activity of a specific kinase, such as VEGFR-2.

Principle: Commercially available kits (e.g., ADP-Glo™ Kinase Assay) quantify kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The amount of ADP is proportional to kinase activity, and a decrease in ADP production in the presence of the compound indicates inhibition.

Materials:

-

Recombinant human VEGFR-2 enzyme.

-

Kinase substrate (e.g., a specific peptide).

-

ATP.

-

Test Compound and a known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control.

-

Kinase reaction buffer.

-

ADP-Glo™ Kinase Assay reagents (or similar).

-

White, opaque 384-well plates (for luminescence).

-

Luminometer.

Methodology:

-

Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions. Prepare serial dilutions of the Test Compound and positive control in the appropriate buffer.

-

Kinase Reaction:

-

Add 5 µL of the kinase reaction mix (containing VEGFR-2 enzyme, substrate, and buffer) to each well.

-

Add 2.5 µL of the Test Compound at various concentrations.

-

Initiate the reaction by adding 2.5 µL of ATP solution.

-

Incubate at room temperature for 60 minutes. This allows the enzymatic reaction to proceed.

-

-

Signal Generation:

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP and then into a luminescent signal. Incubate for 30 minutes.

-

-

Data Measurement and Analysis:

-

Measure the luminescence of each well using a plate-reading luminometer.

-

Calculate the percentage of inhibition relative to a no-inhibitor control.

-

Plot the % Inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression.

-

Hypothetical Data Presentation

To illustrate how the findings from the proposed experiments would be presented, the following table summarizes hypothetical cytotoxicity data.

| Compound | Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |

| Test Compound | MCF-7 | Breast Adenocarcinoma | 0.85 |

| A549 | Lung Carcinoma | 1.20 | |

| K562 | Chronic Myelogenous Leukemia | 0.50 | |

| NIH3T3 | Mouse Embryonic Fibroblast | > 50 | |

| Cisplatin (Control) | MCF-7 | Breast Adenocarcinoma | 2.50 |

| A549 | Lung Carcinoma | 3.10 | |

| K562 | Chronic Myelogenous Leukemia | 1.80 | |

| NIH3T3 | Mouse Embryonic Fibroblast | 8.70 |

This data is purely illustrative. The results would suggest that the test compound has potent cytotoxic activity against the tested cancer cell lines, with greater potency than the standard chemotherapeutic agent Cisplatin. Crucially, its high IC₅₀ against the non-cancerous NIH3T3 cell line would indicate a favorable selectivity index, a highly desirable characteristic for a drug candidate.

Conclusion and Future Directions

The structural analysis of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole, based on established medicinal chemistry principles, strongly supports its investigation as a novel therapeutic agent. The combination of the 1,2,4-thiadiazole core, a benzylsulfonyl group, and a bromo-substituent creates a compelling profile for potent biological activity, particularly in the realm of oncology via kinase inhibition. The proposed R&D workflow provides a clear and efficient path for validating these hypotheses, starting with broad in vitro screening and progressing to detailed mechanistic studies. Successful validation would position this compound as a promising lead for further preclinical development, including structure-activity relationship (SAR) studies to optimize its potency and selectivity, and eventual in vivo efficacy and safety evaluations.

References

-

International Journal of Innovative Research in Technology (IJIRT). Novel Thiadiazole Derivatives: Synthesis, Structural Characterization, and Pharmacological Evaluation. [Link]

-

Research Square. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. [Link]

-

PubMed Central. Biological activity of oxadiazole and thiadiazole derivatives. [Link]

-

ResearchGate. Some biologically active 1,2,4-thiadiazoles. [Link]

-

ResearchGate. (PDF) Synthesis And Pharmacological Evaluation Of Novel Thiazole Derivatives. [Link]

-

IntechOpen. Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. [Link]

-

PubMed. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. [Link]

-

PubMed Central. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. [Link]

-

MDPI. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. [Link]

-

PubMed. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. [Link]

-

PubMed Central. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies. [Link]

-

Sci-Hub. New 1,3,4-thiadiazol derivatives: Synthesis, computational study and X-Ray. [Link]

-

PubMed. Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Benzylsulfonyl Chloride: Synthesis and Industrial Relevance. [Link]

-

PubMed Central. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7532, Benzylsulfonic acid. [Link]

-

PubMed Central. Benzo[1,2-d:4,5-d′]bis([3][12][24]thiadiazole) and Its Bromo Derivatives. [Link]

-

ResearchGate. (PDF) A Review on Synthesis, Therapeutic, and Computational Studies of Substituted 1, 3, 4 Thiadiazole Derivatives. [Link]

-

PubMed Central. Thiadiazole derivatives as anticancer agents. [Link]

-

Bulletin of Environment, Pharmacology and Life Sciences. A review on the 1,3,4-Thiadiazole as Anticancer Activity. [Link]

-

PubMed. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. [Link]

-

Wikipedia. Benzenesulfonyl chloride. [Link]

-

ResearchGate. (PDF) A COMPUTATIONAL STUDY OF SUBSTITUENT EFFECT 1, 3, 4-THIADIAZOLE ON CORROSION INHIBITION. [Link]

-

PubMed Central. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. [Link]

-

Journal of Chemical and Pharmaceutical Research. Thiadiazoles: Progress Report on Biological Activities. [Link]

-

PubMed Central. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. [Link]

-

JETIR. SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. [Link]

-

ResearchGate. Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. [Link]

-

MDPI. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. [Link]

-

Journal of Chemical and Pharmaceutical Research. Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. [Link]

- Google Patents. Methods of preparing thiadiazoles.

-

Indian Journal of Chemistry. Synthesis and antibacterial activities of 1,3,4-thiadiazole, 1,3,4-oxadiazole and 1,2,4-triazole derivatives of 5-methylisoxazol. [Link]

-

PubMed Central. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. [Link]

-

ScienceDirect. Recent developments in the chemistry and enzyme inhibitory activity of fused thiazoles and thiadiazoles. [Link]

-

ResearchGate. (PDF) Thiadiazoles: Progress Report on Biological Activities. [Link]

-

PubMed. 1,2,4-Thiadiazole acyclic nucleoside phosphonates as inhibitors of cysteine dependent enzymes cathepsin K and GSK-3β. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijirt.org [ijirt.org]

- 4. books.rsc.org [books.rsc.org]

- 5. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bepls.com [bepls.com]

- 18. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. jocpr.com [jocpr.com]

- 22. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 23. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents [brieflands.com]

Navigating the Chemical Space of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole: A Guide to Analog Design, Synthesis, and Evaluation

An In-depth Technical Guide

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery, with the thiadiazole nucleus being a particularly fruitful scaffold.[1][2] Thiadiazoles, five-membered rings containing sulfur and nitrogen, are recognized as "constrained pharmacophores" and are present in numerous therapeutic agents, valued for their wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6] Specifically, the 1,2,4-thiadiazole isomer offers a unique electronic and structural profile that continues to attract significant interest.[7]

This guide focuses on a specific, highly functionalized core: 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole . This molecule serves as an exceptional starting point for a drug discovery program. It combines three key features ripe for systematic exploration:

-

The 1,2,4-Thiadiazole Core: A metabolically stable ring system capable of engaging in critical hydrogen bonding interactions.[4]

-

A C3-Bromo Substituent: An ideal synthetic handle for introducing molecular diversity through a variety of well-established cross-coupling reactions.

-

A C5-Sulfonyl Moiety: A potent hydrogen bond acceptor linked to a substituted aromatic ring, providing opportunities to modulate potency, selectivity, and pharmacokinetic properties.

The objective of this whitepaper is to provide researchers, scientists, and drug development professionals with a comprehensive technical guide to the strategic design, synthesis, and biological evaluation of structural analogs and derivatives of this core molecule. We will move beyond simple lists of compounds to explain the underlying scientific rationale, provide field-tested experimental protocols, and outline a logical framework for advancing from a chemical scaffold to a promising lead candidate.

Chapter 1: The Core Scaffold: Synthetic Strategy and Structural Analysis

A robust and scalable synthesis of the core molecule is the bedrock of any subsequent analog development program. While a direct synthesis for this exact molecule may not be readily available in the literature, a logical retrosynthetic approach can be constructed based on established thiadiazole synthesis methodologies.[8][9]

Proposed Synthesis of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole

The proposed synthesis hinges on the construction of the 1,2,4-thiadiazole ring from a suitable amidine precursor, followed by functionalization. A key intermediate is 3-bromo-5-mercapto-1,2,4-thiadiazole, which can be synthesized and then elaborated.

Experimental Protocol: Multi-step Synthesis of the Core Scaffold

Step 1: Synthesis of 3,5-Dibromo-1,2,4-thiadiazole

-

Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, add cyanogen bromide (1.0 eq) to anhydrous carbon disulfide.

-

Reaction: Cool the mixture to 0°C. Add a solution of bromine (2.0 eq) in carbon disulfide dropwise over 1 hour.

-

Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6-8 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture and carefully evaporate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Step 2: Selective Thiolation to form 3-Bromo-5-mercapto-1,2,4-thiadiazole

-

Setup: Dissolve the 3,5-dibromo-1,2,4-thiadiazole (1.0 eq) in ethanol in a round-bottom flask.

-

Reaction: Add a solution of sodium hydrosulfide (NaSH) (1.1 eq) in ethanol dropwise at room temperature. The selective displacement of one bromine is favored due to the electronic properties of the ring.

-

Monitoring: Stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Acidify the mixture with dilute HCl to precipitate the thiol. Filter the solid, wash with cold water, and dry under vacuum.

Step 3: S-Alkylation with 4-Methylbenzyl Chloride

-

Setup: Suspend the 3-bromo-5-mercapto-1,2,4-thiadiazole (1.0 eq) and potassium carbonate (1.5 eq) in acetone.

-

Reaction: Add 4-methylbenzyl chloride (1.1 eq) and stir the mixture at room temperature for 12-16 hours.

-

Work-up: Filter off the inorganic salts and concentrate the filtrate under reduced pressure. The resulting crude sulfide can be purified by column chromatography on silica gel.

Step 4: Oxidation to the Sulfone

-

Setup: Dissolve the sulfide product from Step 3 (1.0 eq) in dichloromethane (DCM).

-

Reaction: Cool the solution to 0°C and add meta-chloroperoxybenzoic acid (m-CPBA) (2.2-2.5 eq) portion-wise, ensuring the temperature remains below 10°C.

-

Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the oxidation from sulfide to sulfone by TLC.

-

Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product, 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole , by column chromatography or recrystallization.

A proposed synthetic pathway for the core molecule.

Caption: Proposed multi-step synthesis of the core scaffold.

Chapter 2: A Logic-Driven Strategy for Analog Design

The core scaffold offers three primary vectors for modification. A systematic approach to exploring these vectors is crucial for efficient SAR elucidation.

Vector 1: C3-Position Diversification

The C3-bromo group is an exceptionally versatile handle for introducing a wide array of functionalities via palladium-catalyzed cross-coupling reactions. This allows for the exploration of steric and electronic requirements at this position.

-

Suzuki Coupling: Reaction with various aryl, heteroaryl, or alkyl boronic acids/esters to introduce new carbon-carbon bonds. This is ideal for exploring how different aromatic systems impact activity.

-

Buchwald-Hartwig Amination: Introduction of primary and secondary amines, anilines, and N-heterocycles. This allows for the incorporation of hydrogen bond donors and basic centers, which can drastically alter solubility and target engagement.

-

Sonogashira Coupling: Installation of terminal alkynes, which can serve as isosteres for other groups or as handles for further "click chemistry" functionalization.

Vector 2: Probing the Sulfonyl-Benzyl Moiety

This region of the molecule allows for fine-tuning of lipophilicity, hydrogen bonding capacity, and interaction with hydrophobic pockets of a target protein.

-

Benzyl Ring Substitution: A focused library should be built by varying the substituent at the 4-position of the benzyl ring. Consider electron-donating groups (e.g., -OCH₃, -CH₃), electron-withdrawing groups (e.g., -CF₃, -Cl, -CN), and hydrogen bond donors/acceptors (-OH, -NH₂). Positional isomers (ortho, meta) should also be explored.

-